Calcium dichloride dihydrate

Übersicht

Beschreibung

Calcium dichloride dihydrate, also known as calcium chloride dihydrate, is an ionic compound composed of calcium, chlorine, and water molecules. It is highly soluble in water and deliquescent, meaning it can absorb moisture from the air. At room temperature, it is a solid salt that behaves as a typical ionic halide. This compound has several common applications, including use in brine for refrigeration plants, ice and dust control on roads, and in cement .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium dichloride dihydrate can be synthesized by reacting calcium carbonate with hydrochloric acid. The reaction is as follows:

CaCO3+2HCl→CaCl2+H2O+CO2

The resulting calcium chloride solution is then evaporated to obtain solid calcium chloride dihydrate .

Industrial Production Methods

Industrial production of calcium dihydrate dichloride often involves the Solvay process, where it is produced as a by-product. It can also be produced directly from limestone. The concentrated solution is cooled to form calcium chloride dihydrate crystals .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium dichloride dihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution: It can participate in substitution reactions where chloride ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used with calcium dihydrate dichloride include sulfuric acid, which can react to form calcium sulfate and hydrochloric acid:

CaCl2+H2SO4→CaSO4+2HCl

Major Products

The major products formed from reactions involving calcium dihydrate dichloride include calcium sulfate, hydrochloric acid, and other calcium salts .

Wissenschaftliche Forschungsanwendungen

Calcium dichloride dihydrate has numerous scientific research applications:

Chemistry: It is used as a drying agent and in the preparation of various calcium salts.

Biology: It is used in cell culture media and as a calcium source in biological studies.

Medicine: It is used in the treatment of hypocalcemia and as an antidote for magnesium intoxication.

Industry: It is used in de-icing, dust control, and as an additive in plastics and fire extinguishers

Wirkmechanismus

Calcium dichloride dihydrate dissociates in water to provide calcium and chloride ions. These ions are essential for various physiological processes. Calcium ions play a crucial role in muscle contraction, nerve function, and blood clotting. Chloride ions help maintain osmotic balance and acid-base balance in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Calcium chloride anhydrous: This compound does not contain water molecules and is highly effective as a drying agent.

Magnesium chloride: Similar in structure but contains magnesium instead of calcium.

Sodium chloride: Common table salt, similar in ionic structure but contains sodium instead of calcium.

Uniqueness

Calcium dichloride dihydrate is unique due to its high solubility in water and its ability to absorb moisture from the air. This makes it particularly useful in applications where moisture control is essential, such as in drying agents and de-icing .

Eigenschaften

Molekularformel |

CaCl2H4O2 |

|---|---|

Molekulargewicht |

147.01 g/mol |

IUPAC-Name |

calcium;dichloride;dihydrate |

InChI |

InChI=1S/Ca.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

InChI-Schlüssel |

LLSDKQJKOVVTOJ-UHFFFAOYSA-L |

Kanonische SMILES |

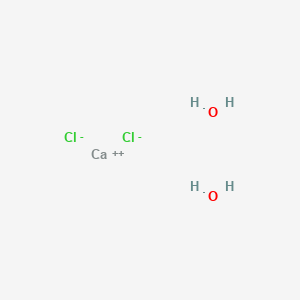

O.O.[Cl-].[Cl-].[Ca+2] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.